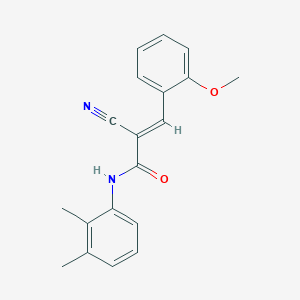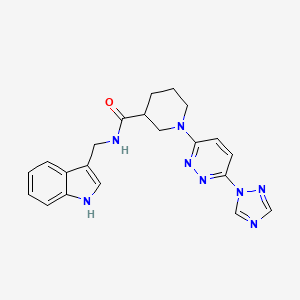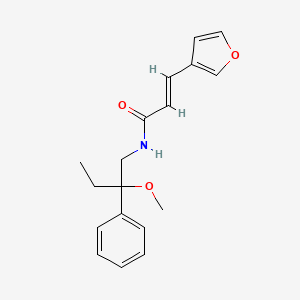![molecular formula C18H25NO2S B2595723 N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclopentanecarboxamide CAS No. 1797173-42-2](/img/structure/B2595723.png)
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with a phenylsulfanyl-substituted oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclopentanecarboxamide typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylthiol and a suitable leaving group on the oxane ring.
Attachment of the Cyclopentanecarboxamide Core: The final step involves the coupling of the oxane derivative with cyclopentanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxane ring can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted oxane derivatives.
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c20-17(15-6-4-5-7-15)19-14-18(10-12-21-13-11-18)22-16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGRMCYKMXZSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595641.png)
![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2595643.png)
![3-[1-(4-propylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2595644.png)
![3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2595647.png)
![1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595648.png)

![Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2595652.png)

![2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2595657.png)

![(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2595660.png)
![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)

